2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide
説明
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide, also known as BIFT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIFT is a small molecule inhibitor that targets the protein kinase B-Raf, which is involved in the MAPK/ERK signaling pathway.
作用機序
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide works by binding to the ATP-binding pocket of B-Raf, preventing its activation and downstream signaling through the MAPK/ERK pathway. This pathway is involved in cell growth, proliferation, and survival, and is frequently dysregulated in cancer cells. By inhibiting B-Raf, this compound can block the growth and proliferation of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer activity in vitro and in vivo, with IC50 values in the low micromolar range. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to their death. In addition, this compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of 2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide is its high potency and specificity for B-Raf, making it a valuable tool for studying the MAPK/ERK pathway and its role in cancer. This compound has also been shown to have low toxicity in normal cells, making it suitable for in vivo studies. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the high cost of this compound may limit its use in some research settings.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide. One area of interest is the development of more potent and selective B-Raf inhibitors, which could enhance the efficacy of cancer therapy. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to personalize cancer treatment. Finally, the combination of this compound with other cancer drugs, such as immunotherapies, could enhance their efficacy and improve patient outcomes.
科学的研究の応用
2-(1H-benzimidazol-2-ylthio)-N-(4-bromo-2-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. The protein kinase B-Raf, which is targeted by this compound, is frequently mutated in various types of cancer, including melanoma, thyroid cancer, and colorectal cancer. This compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been studied for its potential use in combination therapy with other cancer drugs, such as MEK inhibitors, to enhance their efficacy.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-bromo-2-fluorophenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrFN3OS/c16-9-5-6-11(10(17)7-9)18-14(21)8-22-15-19-12-3-1-2-4-13(12)20-15/h1-7H,8H2,(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQPOCHOWUHLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrFN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。